

Application Note: High-Throughput HSA Binding Assay Using Red Mega 500

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Compound of Interest

Compound Name: *Fluorescent Red Mega 500*

Cat. No.: *B12058957*

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Abstract & Principle

Characterizing drug-plasma protein binding is a critical step in ADME (Absorption, Distribution, Metabolism, Excretion) profiling.[1][2] Traditional assays using blue-shifted dyes (e.g., ANS) suffer from high background interference due to the intrinsic fluorescence of many small-molecule drugs and plasma components.

Red Mega 500 is a solvatochromic fluorophore designed to overcome these limitations. It operates on a Twisted Intramolecular Charge Transfer (TICT) mechanism:

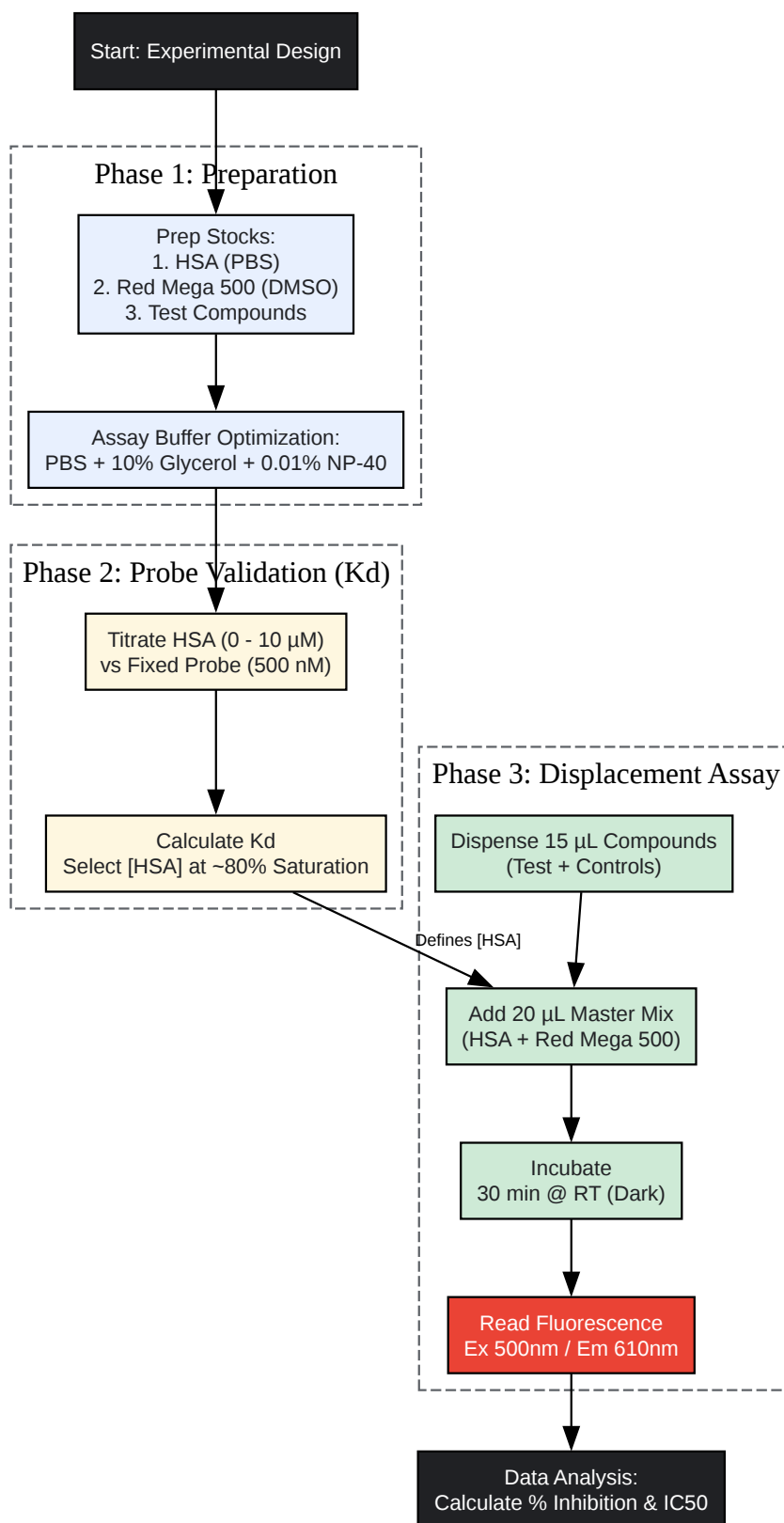
- **Aqueous Buffer (Unbound):** The dye exists in a non-radiative TICT state (fluorescence quenched).
- **Hydrophobic Pocket (Bound):** Upon binding to HSA (primarily Sudlow Sites), the molecular rotation is restricted, and the environment becomes apolar. This suppresses the TICT state, resulting in a massive increase in fluorescence quantum yield ("Turn-ON" effect).

Key Advantages:

- Red-Shifted Emission: Emission >600 nm minimizes interference from blue/green autofluorescent compounds.
- High Sensitivity: Low background in unbound state eliminates the need for separation steps (Mix-and-Read).
- HTS Compatible: Stable signal in 384-well and 1536-well formats.

Experimental Workflow (Logic Map)

The following diagram illustrates the critical path for the assay, including the "Self-Validating" control steps required for data integrity.



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Caption: Operational workflow for Red Mega 500 HSA binding assay. Phase 2 is critical for batch-specific calibration.

Materials & Instrumentation

Reagents

Component	Specification	Purpose
Probe	Red Mega 500 (e.g., Sigma/BroadPharm)	Fluorescent tracer. Solvatochromic.
Protein	HSA (Fatty acid-free, Globulin-free)	Target protein.[3] Purity is critical to avoid false binding.
Buffer Base	PBS (pH 7.[3]4)	Physiological backbone.
Stabilizer	Glycerol (10% v/v)	CRITICAL: Stabilizes HSA structure and enhances probe quantum yield [1].
Surfactant	NP-40 (0.01% v/v)	CRITICAL: Prevents aggregation of hydrophobic test compounds (false positives) [1].
Pos. Control	Piroxicam or Warfarin	Known high-affinity binders (Sudlow Site I/II).
Neg. Control	DMSO	Vehicle control (0% Inhibition).

Instrumentation Settings

- Reader: Multi-mode microplate reader (e.g., Tecan Infinite, BMG PHERAstar).
- Plate Type: 384-well, Black, Flat-bottom (Corning 3573 or equiv).[3][4]
- Optical Configuration:
 - Excitation: 500 nm (Bandwidth 10 nm)
 - Emission: 610 nm (Bandwidth 20 nm) [Note 1]

- Gain: Optimized to 80% saturation for the "HSA + Probe" control.
- Z-Position: Optimized for well volume.

> Note 1 (Spectral Check): While some literature cites Red Mega 500 emission near 532 nm [1], commercial "Red" variants and the "Mega" designation often imply large Stokes shifts with emission >600 nm [2]. Always perform a spectral scan on your specific lot of dye + HSA before the first run.

Detailed Protocol

Step 1: Buffer Preparation (The "Stabilized System")

Standard PBS alone yields lower signal-to-noise ratios. The addition of Glycerol and NP-40 is non-negotiable for HTS reliability.

- Prepare 10X PBS. Dilute to 1X with ultrapure water.
- Add Glycerol to a final concentration of 10% (v/v).
- Add NP-40 to a final concentration of 0.01% (v/v).[3]
- Adjust pH to 7.4 if necessary. Filter sterilize (0.22 μ m) to remove particulates that scatter light.

Step 2: Determination (Probe Binding Affinity)

Before testing drugs, you must define the affinity of the probe itself to select the optimal protein concentration.

- Probe Stock: Prepare 10 mM Red Mega 500 in DMSO. Dilute to 1 μ M (2x) in Assay Buffer.
- HSA Titration: Prepare serial dilutions of HSA in Assay Buffer (Range: 0 to 20 μ M).
- Plate Setup:
 - 20 μ L HSA dilution.
 - 20 μ L Probe (Final conc: 500 nM).[3]

- Incubate: 30 mins at Room Temperature (RT) in the dark.
- Read: Measure Fluorescence Intensity (FI).
- Analysis: Plot FI vs. [HSA]. Fit to a one-site specific binding model.
 - Target: Select [HSA] that yields ~70-80% of maximal fluorescence (). Typically, this is 0.2 mg/mL (~3 μ M) [1].[3]

Step 3: Drug Displacement Assay (The Screen)

This protocol assumes a final assay volume of 40 μ L in a 384-well plate.

- Compound Preparation:
 - Prepare 10 mM stocks of test compounds in DMSO.
 - Dispense 15 μ L of diluted compounds into the assay plate.
 - Controls: Include Piroxicam (High binder) and DMSO (No binder).[3]
- Master Mix Preparation:
 - Prepare Buffer containing 3 μ M HSA and 500 nM Red Mega 500 (Concentrations based on Step 2 optimization).
 - Note: Premixing HSA and Probe ensures the complex is formed before challenging with the drug, although simultaneous addition is also acceptable for equilibrium assays.
- Reaction Initiation:
 - Add 20 μ L of Master Mix to the 15 μ L of compounds.
 - Final Concentrations: HSA (~1.5 μ M), Probe (250 nM), Compound (Variable).
- Incubation:
 - Centrifuge plate (1 min, 1000 x g) to remove bubbles.

- Shake orbitally (2 min).
- Incubate 30 mins at RT, protected from light.
- Detection:
 - Read Fluorescence Intensity (Ex 500 / Em 610).

Data Analysis & Interpretation

Z-Factor Calculation (Assay Robustness)

Validate the plate quality using the controls:

- (DMSO): High Fluorescence (Probe bound to HSA).
- (Piroxicam): Low Fluorescence (Probe displaced).
- Acceptance Criteria:

.[\[3\]](#)

Percent Inhibition

Normalize data to controls:

Determination

Plot % Inhibition vs. Log[Compound]. Fit to the Hill equation:

Troubleshooting & "Self-Validating" Checks

Issue	Probable Cause	Corrective Action
Low Signal Window	Probe not binding HSA	Check pH. HSA undergoes conformational change (N-F transition) below pH 6.0. Ensure pH 7.4.
High Background (No HSA)	Probe aggregation	Increase NP-40. The dye is hydrophobic; ensure 0.01% surfactant is present.
False Positives	Compound autofluorescence	Read "Compound Only" plate. If compound fluoresces at 610nm, subtract this value from the assay signal.
Variable Data	Temperature fluctuations	Thermostat reader. HSA binding thermodynamics are temperature-sensitive. Keep at 25°C constant.

References

- McCallum, M. M., et al. (2014).^{[2][5]} "A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding."^{[1][2][3][4][5][6][7]} *Analytical and Bioanalytical Chemistry*, 406(7), 1867–1875.
 - Core reference for the Red Mega 500 protocol, specifically establishing the requirement for Glycerol/NP-40 buffer additives.
- Sigma-Aldrich (Merck). "Atto & MegaStokes Dyes Technical Information." Product Specification Table.
 - Source for spectral properties of MegaStokes and Red-shifted dyes used in high-sensitivity assays.
- Sudlow, G., et al. (1975).^[8] "The characterization of two specific drug binding sites on human serum albumin." *Molecular Pharmacology*, 11(6), 824-832.^[8] ^[8]

- Foundational text defining Site I (Warfarin) and Site II (Indole/Benzodiazepine) targeted in displacement assays.

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